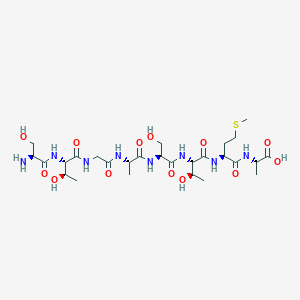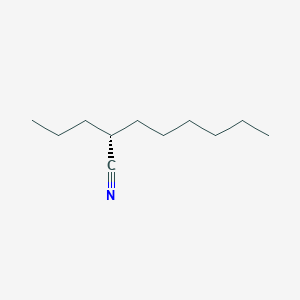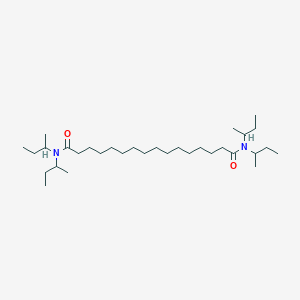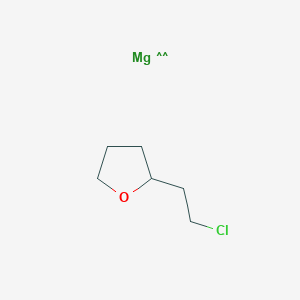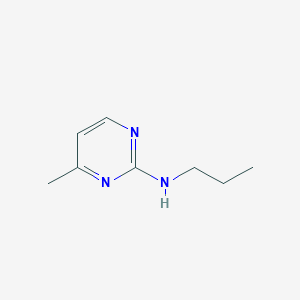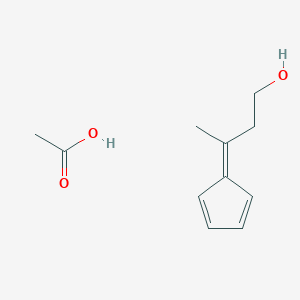
Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a cyclopentadiene derivative
Métodos De Preparación
The synthesis of acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol typically involves the reaction of cyclopentadiene with acetic acid under specific conditions. The reaction conditions often include the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Addition: The compound can participate in addition reactions, particularly in the presence of catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and other proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions .
Comparación Con Compuestos Similares
Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol can be compared with other similar compounds such as:
1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate: This compound has a similar cyclopentadiene structure but differs in the functional groups attached.
Cyclopenta-2,4-dien-1-yltrimethylsilane: Another compound with a cyclopentadiene core, but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
833447-34-0 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol |
InChI |
InChI=1S/C9H12O.C2H4O2/c1-8(6-7-10)9-4-2-3-5-9;1-2(3)4/h2-5,10H,6-7H2,1H3;1H3,(H,3,4) |
Clave InChI |
RKNMANRWDDUZTP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=CC=C1)CCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


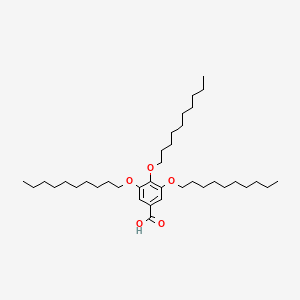
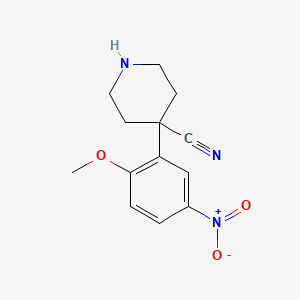
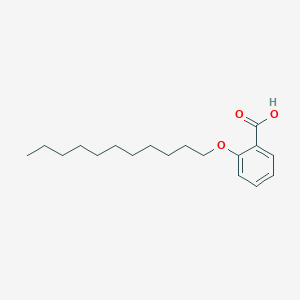
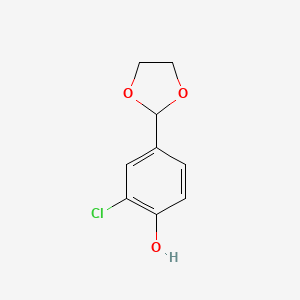
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
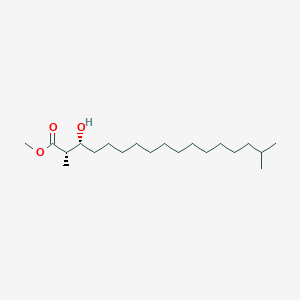
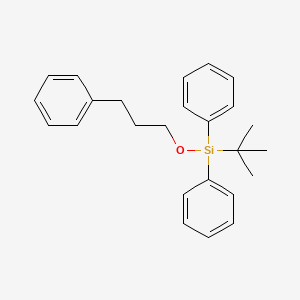
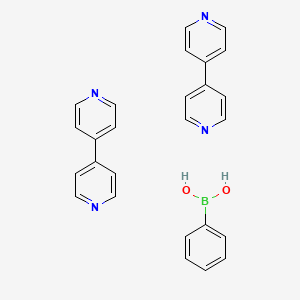
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
